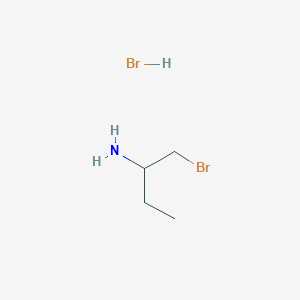

Propylamine, hydrobromide, (R)-, (-)-

Description

Fundamental Principles of Molecular Chirality and Enantiomer Distinction

Molecular chirality is a geometric property where a molecule cannot be superimposed on its mirror image through any combination of rotations and translations. This phenomenon typically arises when a carbon atom is bonded to four different substituents, creating a stereogenic center. These non-superimposable mirror images are known as enantiomers. nih.gov

Enantiomers of a chiral compound share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. nih.gov Consequently, they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in two key areas: their interaction with plane-polarized light and their interaction with other chiral entities. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory or (+)), while its counterpart will rotate it in the opposite direction by an equal magnitude (levorotatory or (-)). nih.gov Their interactions with other chiral molecules, such as enzymes or chiral catalysts, are also different, which is the basis for their profound significance in biological systems and stereoselective synthesis. nih.gov

Academic Significance of Chiral Amines in Stereoselective Synthesis and Materials Science

Chiral amines are of paramount academic and industrial importance due to their widespread presence in bioactive molecules and their utility as synthetic intermediates. In stereoselective synthesis, they are employed as chiral auxiliaries, catalysts, or resolving agents to control the stereochemical outcome of a reaction, ensuring the formation of a single, desired enantiomer of a target molecule. nih.gov The ability to selectively synthesize one enantiomer is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities.

Current Research Landscape and Emerging Trends for (R)-(-)-Propylamine Hydrobromide

While the broader class of chiral amines and chiral ammonium (B1175870) salts is the subject of extensive research, the specific compound (R)-(-)-Propylamine hydrobromide is not widely documented in current, publicly available academic literature as a primary focus of study. Its significance currently lies more in its role as a fundamental chiral building block and as a representative of the small chiral alkylammonium cations used in foundational materials science research.

Emerging trends suggest that the primary area of potential application for (R)-(-)-Propylamine hydrobromide is in the field of chiral perovskites. nih.govarxiv.org Research in this area is rapidly advancing, with scientists exploring how the size, shape, and chirality of organic cations influence the structure and properties of the resulting materials. acs.org As one of the simplest chiral alkylammonium halides, (R)-(-)-Propylamine hydrobromide serves as an ideal candidate for fundamental studies aimed at elucidating the mechanisms of chirality transfer from the organic cation to the inorganic framework of the perovskite. arxiv.org Future research may focus on incorporating this and similar small chiral cations into two-dimensional (2D) and three-dimensional (3D) perovskite structures to fine-tune their chiroptical response, enhance charge carrier dynamics, and develop next-generation solar cells, LEDs, and photodetectors with novel functionalities. nih.gov

In stereoselective synthesis, while more complex chiral amines often dominate the literature, the use of simple chiral ammonium salts as phase-transfer catalysts for asymmetric alkylation reactions remains an important area of study. nih.govresearchgate.net (R)-(-)-Propylamine hydrobromide could potentially be utilized in such catalytic systems, where the chiral cation guides the stereochemical course of a reaction.

Rationale and Scope of the Comprehensive Research Outline

The rationale for this comprehensive outline is to situate (R)-(-)-Propylamine hydrobromide within the broader context of chiral chemistry and materials science. By first establishing the fundamental principles of chirality and the significance of chiral amines, the article provides the necessary background to appreciate the potential role of this specific compound. The scope is intentionally focused on the chemical principles and research applications, beginning with the foundational concept of molecular asymmetry, progressing to the established importance of the chiral amine functional group in synthesis and its emerging role in advanced materials, and concluding with the specific, albeit currently limited, research landscape of (R)-(-)-Propylamine hydrobromide. This structure allows for a thorough and scientifically grounded exploration of the subject, highlighting both established knowledge and areas of future opportunity.

Data Tables

Table 1: Physicochemical Properties of Propylamine (B44156) Hydrobromide

| Property | Value |

| CAS Number | 556-53-6 |

| Molecular Formula | C₃H₁₀BrN |

| Molecular Weight | 140.02 g/mol |

| Appearance | White to almost white powder/crystal |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-bromobutan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKWOJPSCLMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502474 | |

| Record name | 1-Bromobutan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36600-43-8 | |

| Record name | NSC50596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromobutan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for R Propylamine Hydrobromide and Enantiomerically Pure Propylamine Derivatives

Asymmetric Catalysis Approaches for Chiral Propylamine (B44156) Formation

Transition-Metal Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Transition metal-catalyzed asymmetric hydrogenation represents a direct and atom-economical method for producing chiral amines from prochiral precursors like enamines and imines. rsc.org This technique has been a major focus of research, leading to the development of highly effective catalytic systems. acs.org

Recent advancements have seen the use of various transition metals, including rhodium, ruthenium, iridium, and palladium, in combination with chiral phosphorus ligands. nih.gov For instance, iridium-based catalysts have shown significant promise in the asymmetric hydrogenation of challenging substrates. One study highlighted an iridium catalytic system that achieved high enantioselectivity (up to 91% ee) for the synthesis of a chiral amine adduct. acs.org Another notable example involves a palladium-catalyzed hydrogenation using a chiral ligand from the TunePhos family, which provided access to enantioenriched cyclic amines with 86–95% enantiomeric excess. acs.org The choice of metal and ligand is critical and is often tailored to the specific substrate to achieve optimal stereocontrol. acs.org

Table 1: Examples of Transition-Metal Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium/C1-Symmetry Sulfoximine Ligand | Exocyclic Imine | 91% | acs.org |

| Palladium/C4-TunePhos L5a | Cyclic Imine | 86-95% | acs.org |

| Iridium/LalithPhos | Acyclic N-aryl Imines | Enantiopure | acs.org |

Organocatalytic Methods for Stereoselective Amination

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis for stereoselective amination. nih.gov Chiral Brønsted acids are a prominent class of organocatalysts used in these transformations. nih.gov

A notable application is the Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters, catalyzed by a chiral Brønsted acid. nih.gov This method allows for the synthesis of chiral propargylamines with two adjacent stereocenters in good to excellent diastereo- and enantioselectivities. nih.gov Another approach involves the use of chiral tertiary amine catalysts bearing a squaramide group, which have demonstrated high syn/anti ratios in the synthesis of syn-propargylamines. researchgate.net The versatility of organocatalysis allows for a broad range of substrates and reaction conditions, making it a valuable tool in the synthesis of chiral propylamine derivatives. researchgate.net

Chiral Ligand Design and Optimization in Asymmetric Synthesis

The design and synthesis of chiral ligands are central to the success of asymmetric catalysis. rsc.orgnih.gov The properties of the metal complex, and therefore its activity and selectivity, are finely tuned by the structure of the chiral ligand. acs.org

A significant class of ligands are the C2-symmetric chiral N,N'-dioxides, which can be synthesized from readily available amino acids and amines. rsc.org These ligands act as neutral tetradentate coordinators for a variety of metal ions, creating a versatile and tunable chiral platform for numerous asymmetric reactions. rsc.org Non-symmetrical modular P,N-ligands, such as PHOX ligands, have also been developed and have, in many cases, outperformed their symmetrical counterparts in metal-catalyzed reactions like palladium-catalyzed allylic substitution. nih.govresearchgate.net The modular nature of these ligands allows for systematic modification and optimization to achieve high levels of stereocontrol for specific transformations. nih.gov

Biocatalytic and Chemoenzymatic Pathways: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure propylamines. peers.international Enzymes, with their inherent chirality, can catalyze reactions with exceptional stereospecificity under mild conditions. nih.gov

Transaminase-Mediated Stereoselective Amination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor to a ketone acceptor. acs.org

The stereoselectivity of transaminases allows for the production of either the (R)- or (S)-enantiomer of an amine by selecting the appropriate enzyme. nih.gov For instance, an (R)-selective amine transaminase from Aspergillus terreus can be used to produce (R)-amines. nih.gov A significant advantage of ω-TAs is their ability to accept a wide range of substrates, including those without a carboxyl group, making them highly versatile for the synthesis of various chiral amines. mdpi.com To overcome the unfavorable reaction equilibrium often encountered in transaminase reactions, strategies such as using a large excess of an inexpensive amine donor like 2-propylamine have been successfully employed. nih.govucl.ac.uk

Table 2: Examples of Transaminase-Mediated Stereoselective Amination

| Transaminase Source | Amine Donor | Substrate | Product Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Aspergillus terreus ((R)-selective) | - | Racemic propargylic alcohols | Enantioenriched propargylic amines | nih.gov |

| Chromobacterium violaceum ((S)-selective) | - | Racemic propargylic alcohols | Enantioenriched propargylic amines | nih.gov |

| Commercially available ω-TAs | 2-Propylamine | Various alcohols | 90 - ≥99% ee | nih.gov |

Lipase-Catalyzed Kinetic Resolution for Propylamine Intermediates

Lipases are widely used enzymes in organic synthesis, particularly for the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. organic-chemistry.org This method is particularly useful for the preparation of enantiomerically pure intermediates that can then be converted to the desired propylamine derivative. mdpi.com

The efficiency of lipase-catalyzed kinetic resolution is dependent on the choice of lipase (B570770), acyl donor, and solvent. nih.gov For example, Candida antarctica lipase B (CALB) and lipases from Pseudomonas cepacia have been successfully used in the resolution of various chiral amines and their alcohol precursors. organic-chemistry.orgmdpi.com Chemoenzymatic dynamic kinetic resolution (DKR) combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org This has been effectively achieved using a combination of a lipase and a ruthenium catalyst for the racemization of primary amines. organic-chemistry.org

Enzyme Engineering for Enhanced Enantioselectivity and Yield

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening them for improved properties. illinois.edu This process mimics natural evolution but on an accelerated timescale. For instance, a transaminase with low initial selectivity for a specific ketone precursor can be evolved over several generations to produce the desired (R)-amine with exceptionally high enantiomeric excess (>99% ee). nih.gov Rational design, conversely, uses detailed knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations in the active site. By modifying amino acid residues that interact directly with the substrate, it is possible to alter steric and electronic interactions to favor the formation of one enantiomer over the other. nih.gov

A prominent example of this approach is the engineering of amine transaminases (ATAs). In the industrial synthesis of the antidiabetic drug (R)-sitagliptin, a collaboration between Merck and Codexis successfully engineered an (S)-selective ATA through extensive protein engineering to catalyze the synthesis of the target (R)-amine with an optical purity greater than 99.95%. scispace.com Similar strategies have been applied to other enzyme classes, including amine dehydrogenases (AmDHs) and reductive aminases (RedAms). nih.govnih.gov Researchers have engineered AmDHs by mutating the enzyme's carboxylate pockets to expand their substrate scope from α-keto acids to bulkier ketones, enabling the synthesis of a wider range of chiral amines. nih.gov For example, specific mutations in a phenylalanine dehydrogenase from Bacillus badius improved its catalytic efficiency 15-fold for the conversion of an aromatic ketone. nih.gov

These engineered biocatalysts not only provide access to enantiopure amines but also contribute to more sustainable manufacturing processes by operating under mild conditions and reducing waste. nih.gov

| Enzyme Class | Original Enzyme Source | Engineering Strategy | Target Mutation(s) | Substrate | Product | Improvement Achieved |

|---|---|---|---|---|---|---|

| Amine Transaminase (ATA) | Arthrobacter sp. | Directed Evolution & Rational Design | Multiple (proprietary) | Pro-sitagliptin ketone | (R)-Sitagliptin | >99.95% ee, process scale yield scispace.com |

| Amine Dehydrogenase (AmDH) | Bacillus badius | Rational Design | K77M/N276V | p-Fluorophenylacetone | (S)-1-(4-fluorophenyl)propylamine | 15-fold increase in catalytic efficiency nih.gov |

| Reductive Aminase (RedAm) | Aspergillus calidoustus | Rational Design | Multiple | 1-Indanone | (R)-Rasagiline | High stereoselectivity nih.gov |

| (R)-selective Transaminase | Capronia epimyces | Saturation & Combinatorial Mutagenesis | F113T | Pyruvate | D-Alanine | 95.2% conversion, improved thermostability asm.org |

Chiral Pool Strategies Utilizing Naturally Derived Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.org This approach leverages the inherent chirality of natural products such as amino acids, sugars, terpenes, and alkaloids to construct complex chiral molecules, thereby avoiding the need for de novo asymmetric synthesis or chiral resolution. researchgate.netmdpi.com The use of these natural building blocks is particularly efficient when the target molecule's carbon skeleton and stereochemistry are closely related to the starting material. wikipedia.org

For the synthesis of (R)-propylamine derivatives, proteinogenic α-amino acids like L-alanine or L-valine serve as excellent and cost-effective precursors. researchgate.net The stereocenter at the α-carbon of the amino acid is preserved and incorporated into the final product. A typical synthetic sequence might involve the reduction of the carboxylic acid functionality to an alcohol, followed by further chemical modifications to arrive at the desired propylamine structure. Since both the amino and carboxylic acid groups of the starting material can be selectively modified, a wide range of derivatives can be accessed. researchgate.net

Beyond amino acids, other natural precursors can be employed. For example, terpenes like α-pinene are used to synthesize chiral reagents such as Diisopinocampheylborane, which can then be used to induce chirality in subsequent reactions. wikipedia.org The modern definition of the chiral pool also includes enantiopure compounds produced on an industrial scale, which may themselves be derived from natural sources or asymmetric synthesis. mdpi.com This expanding pool of starting materials enhances the versatility of this strategy for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.gov

Mechanistic Studies of Stereocontrol in Synthetic Routes

Understanding the precise mechanism by which chirality is transferred or created is fundamental to developing and optimizing stereoselective synthetic methods. Mechanistic studies provide critical insights into the key factors governing stereocontrol, allowing for the rational design of catalysts and reaction conditions to achieve higher enantiopurity. researchgate.netresearchgate.net

The stereochemical outcome of an asymmetric catalytic reaction is determined at the turnover-limiting, stereodetermining step. The energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers dictates the enantiomeric excess (ee) of the product. Transition state analysis, using both computational modeling and experimental studies, seeks to elucidate the geometry and energetic properties of these transient structures. youtube.com

In many asymmetric catalytic cycles, such as the organocatalytic amination of carbonyl compounds, stereocontrol is achieved through the formation of a highly organized transition state involving the substrate, the catalyst, and any reagents. youtube.combeilstein-journals.org For example, in proline-catalyzed reactions, the formation of a six-membered cyclic transition state, stabilized by hydrogen bonding between the catalyst's carboxylic acid group and the substrate, is often invoked to explain the observed stereoselectivity. youtube.com This model helps predict how modifications to the catalyst's structure will impact the product's stereochemistry.

Similarly, in transition-metal-catalyzed reductive aminations, the key step is the asymmetric reduction of a transiently formed imine. researchgate.net The chiral ligand bound to the metal center creates a chiral pocket that forces the imine to coordinate in a specific orientation. The subsequent hydride transfer then occurs preferentially to one face of the imine, leading to the formation of one enantiomer of the amine in excess. acs.org Mechanistic studies have shown that non-covalent interactions, such as π-π stacking and hydrogen bonding between the ligand and the substrate, play a crucial role in stabilizing the favored transition state. beilstein-journals.org

While the choice of catalyst and ligand is paramount, the reaction conditions can have a profound impact on the enantiomeric excess (ee) and diastereomeric ratio (dr) of a stereoselective transformation. illinois.edu Factors such as solvent, temperature, pressure, and the concentration of reactants and additives can alter the energies of the competing transition states or shift the position of equilibria within the catalytic cycle.

Solvent effects are particularly significant. A dramatic improvement in enantioselectivity has been observed in the asymmetric conjugate addition of dialkylzincs by changing the solvent from toluene (B28343) to diethyl ether or THF. nih.gov This is attributed to the different coordinating abilities of the solvents, which can influence the aggregation state and reactivity of the organometallic species and the geometry of the transition state. nih.gov In enzymatic reactions, solvent properties like polarity and hydrophobicity can control enzyme-substrate interactions and thus modulate enantioselectivity. illinois.edu

Temperature also plays a critical role. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is inversely related to temperature. Therefore, running reactions at lower temperatures generally leads to higher enantiomeric excesses, provided the reaction rate remains practical. The choice of additives or co-catalysts can also be decisive. In some amination reactions, the addition of a specific acid co-catalyst was found to be essential for assisting in the formation of the key iminium intermediate, leading to products with up to 99% ee. beilstein-journals.org

| Reaction Type | Catalyst/Ligand | Variable Condition | Condition A | ee (%) A | Condition B | ee (%) B | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | Cu(OTf)₂ / Chiral Ligand | Solvent | Toluene | Moderate | Et₂O / THF | Up to 99.1% | nih.gov |

| Intramolecular aza-Michael Addition | Cinchona-based diamine | Co-catalyst | No Acid | Low | Trifluoroacetic Acid (TFA) | Up to 99% | beilstein-journals.org |

| Asymmetric Hydrogenation | Iridium-(Cp*) Complex | Temperature | 25 °C | 92% | 0 °C | 98% | General Principle |

| Enzymatic Amination | (R)-Transaminase | Amino Donor | (R)-1-phenylethylamine | >99% | Isopropylamine | Lower | nih.gov |

Chiral Resolution and Enantioseparation Techniques for R Propylamine Hydrobromide

Diastereomeric Salt Formation and Preferential Crystallization

The most prevalent method for the industrial-scale resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org

Design and Screening of Chiral Resolving Agents for (R)-(-)-Propylamine

The selection of an appropriate chiral resolving agent is paramount for a successful resolution process. For basic compounds like propylamine (B44156), acidic resolving agents are employed. A screening process is typically undertaken to identify the most effective agent, considering factors such as cost, availability of both enantiomers, and the ability to form well-defined, crystalline salts with a significant solubility difference between the two diastereomers. pharmtech.com

Commonly used chiral resolving agents for amines include carboxylic acids and sulfonic acids. libretexts.org Based on established success with similar amines, promising candidates for the resolution of racemic propylamine would include:

Tartaric Acid: A widely used, naturally occurring, and inexpensive resolving agent. libretexts.org

Dibenzoyltartaric Acid: A derivative of tartaric acid that often provides better crystallinity.

Mandelic Acid: An alpha-hydroxy acid that has proven effective for the resolution of various amines.

Camphorsulfonic Acid: A strong acidic resolving agent that can form stable salts. wikipedia.org

N-acetyl-amino acids: These have been used for the resolution of related phenylalkylamines. gavinpublishers.com

The screening process involves reacting the racemic amine with an equivalent or sub-equivalent amount of the chiral resolving agent in a variety of solvents to identify conditions that lead to the precipitation of a salt with high diastereomeric excess.

Table 1: Potential Chiral Resolving Agents for Propylamine

| Resolving Agent | Type | Rationale for Selection |

|---|---|---|

| (R,R)-Tartaric Acid | Carboxylic Acid | Widely used, cost-effective, proven efficacy for amines. libretexts.orggavinpublishers.com |

| (R,R)-Dibenzoyltartaric Acid | Carboxylic Acid | Enhanced crystallinity of diastereomeric salts. mdpi.com |

| (R)-Mandelic Acid | Carboxylic Acid | Effective for a broad range of amines. libretexts.org |

Optimization of Crystallization Conditions for Enantiomeric Purity and Yield

Once a suitable resolving agent is identified, the optimization of crystallization parameters is crucial to maximize both the enantiomeric purity and the yield of the desired (R)-(-)-propylamine diastereomeric salt. Key variables that are systematically investigated include:

Solvent: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A good solvent system will exhibit a large difference in solubility between the two diastereomers. A range of solvents from polar (e.g., water, ethanol, methanol) to non-polar (e.g., toluene (B28343), hexane) and their mixtures are often screened. gavinpublishers.compbworks.com

Temperature Profile: Cooling crystallization is a common technique. The rate of cooling can affect the crystal size and purity. A controlled cooling profile often yields better results than rapid cooling. gavinpublishers.com

Concentration: The concentration of the reactants in the solvent affects supersaturation, which is the driving force for crystallization. Operating in the metastable zone is crucial to prevent spontaneous nucleation of the undesired diastereomer. uctm.edu

Crystallization Time: The duration of the crystallization process can influence the yield and purity. In some cases, kinetic resolution can be achieved where the desired diastereomer crystallizes much faster than the other. gavinpublishers.com

For instance, in the resolution of (1-methyl-2-phenyl)-ethylamine with tartaric acid, isopropanol (B130326) was found to be an effective solvent. gavinpublishers.com Seeding the solution with pure crystals of the desired diastereomer can also be employed to control the crystallization process and improve reproducibility. pbworks.com

Table 2: Illustrative Optimization of Crystallization Conditions for a Model Amine Resolution

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Solvent | Methanol | Ethanol | Isopropanol | Isopropanol provided the best balance of yield and purity. |

| Temperature | 25°C to 0°C | 60°C to 5°C | 60°C to 20°C | A slow cooling profile from 60°C to 20°C was optimal. |

Investigation of Solid-State Structures and Intermolecular Interactions in Diastereomeric Salts

A deeper understanding of the solid-state structure of the diastereomeric salts can provide valuable insights into the resolution process and aid in its optimization. Techniques such as single-crystal X-ray diffraction are used to determine the three-dimensional arrangement of the ions in the crystal lattice. mdpi.com

These studies can reveal the crucial intermolecular interactions, such as hydrogen bonding, that are responsible for the stability of the crystal lattice and the discrimination between the two diastereomers. For example, the crystal structure of the diastereomeric salt of (R)-methamphetamine with (R,R)-tartaric acid shows the formation of an antiparallel double helix structure. mdpi.com

Furthermore, it has been observed that the chiral resolving agent itself can exist in different conformations within the crystal structure, and this conformational flexibility can play a role in achieving high enantiomeric purity. mdpi.com By understanding these solid-state phenomena, it may be possible to rationally design more effective resolution processes.

Preparative-Scale Chromatographic Enantioseparation

Preparative chromatography offers a powerful alternative to crystallization-based methods for obtaining pure enantiomers, particularly when diastereomeric salt formation is unsuccessful or for purification to very high enantiomeric excess. pharmtech.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative scale enantioseparations. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For the separation of amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net The development of a preparative HPLC method involves:

Screening of Chiral Stationary Phases: A variety of commercially available CSPs are screened to identify one that provides good selectivity for the enantiomers of propylamine.

Mobile Phase Optimization: The composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. For amines, normal-phase chromatography (using mixtures of alkanes and alcohols) or polar organic mode (using polar organic solvents) are common. The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution. researchgate.net

Scale-up: Once an effective analytical method is developed, it can be scaled up to a preparative scale by using larger columns and higher flow rates.

Table 3: Typical Chiral Stationary Phases and Mobile Phases for Amine Separation

| Chiral Stationary Phase | Mobile Phase System | Additive |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Diethylamine |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetonitrile | Trifluoroacetic Acid researchgate.net |

Chiral Gas Chromatography (GC) for High-Throughput Enantiomeric Analysis

While preparative GC is less common than preparative HPLC, chiral Gas Chromatography (GC) is an invaluable tool for the high-throughput and highly sensitive analysis of the enantiomeric purity of propylamine. Due to the high volatility required for GC analysis, primary amines like propylamine must first be derivatized. nih.govsigmaaldrich.com

The derivatization process involves reacting the amine with a chiral or achiral reagent to form a less polar and more volatile derivative. A common approach for the chiral analysis of amines is to react them with N-(trifluoroacetyl)prolyl chloride to form diastereomeric amides, which can then be separated on a standard achiral GC column. nih.gov Alternatively, the racemic amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride, and then separated on a chiral GC column. wiley.com

Cyclodextrin-based chiral stationary phases, such as Chirasil-Val, are often used for the GC separation of derivatized alkylamines. nih.gov The method development involves optimizing the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.

Table 4: Example of Chiral GC Method Parameters for Alkylamine Analysis

| Parameter | Value |

|---|---|

| Column | Chirasil-Val Capillary Column |

| Derivatizing Agent | N-(trifluoroacetyl)prolyl chloride nih.gov |

| Oven Program | 100°C (1 min) to 200°C at 5°C/min |

| Carrier Gas | Helium |

Supercritical Fluid Chromatography (SFC) for Efficient Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for the chiral separation of primary amines. acs.orgwiley.com Its advantages over traditional high-performance liquid chromatography (HPLC) include higher efficiency, shorter analysis times, and reduced consumption of organic solvents. selvita.comamericanpharmaceuticalreview.com The use of supercritical carbon dioxide as the main component of the mobile phase contributes to its environmental benefits. selvita.com

The separation of chiral primary amines by SFC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition, including modifiers and additives. Polysaccharide-based and crown ether-derived CSPs are commonly employed for this purpose. wiley.com

A study comparing the enantiomeric separation of 25 different primary amines on a cyclofructan-based CSP (CF6-P) using SFC, polar organic, and normal-phase modes demonstrated the effectiveness of SFC. chromatographyonline.com In this study, SFC provided superior peak symmetries and achieved baseline separation for 16 of the 25 analytes under general screening conditions. chromatographyonline.com For optimal separation of primary amines on this type of column, the use of acidic and basic additives in the mobile phase, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), was found to be crucial. chromatographyonline.com

Another study highlighted the advantages of a crown ether-derived chiral stationary phase, Crownpak® CR-I (+), for the chiral separation of primary amines in both analytical and preparative scale SFC. wiley.com This type of CSP offers a different selectivity compared to polysaccharide-based phases and can be particularly effective for amines that are difficult to resolve on other columns. wiley.com Successful separation on crown ether columns typically requires an acidic mobile phase. wiley.com

Below is a data table summarizing the comparative results of chiral separation of primary amines using different chromatographic modes.

| Chromatographic Mode | Baseline Separations (out of 25 analytes) | General Observations |

| Supercritical Fluid Chromatography (SFC) | 16 | Best peak symmetries |

| Polar Organic Mode | 13 | Shortest analysis times |

| Normal-Phase Mode | 17 | Greatest resolutions, but longer analysis times |

Data sourced from a comparative study on the enantiomeric separation of 25 primary amines. chromatographyonline.com

Membrane-Based Chiral Resolution

Membrane-based chiral resolution represents a promising and energy-efficient technology for the large-scale separation of enantiomers. nih.gov This continuous process offers potential advantages over batch chromatographic methods, including lower energy consumption and the ability to be integrated into continuous manufacturing processes. researchgate.net

The principle of membrane-based chiral separation relies on the differential transport of enantiomers through a chiral membrane. This can be achieved through two main mechanisms: 'diffusion-selective' and 'sorption-selective' transport. nih.gov In diffusion-selective membranes, one enantiomer is transported more readily through the membrane, while in sorption-selective membranes, one enantiomer is preferentially sorbed by the membrane material, retarding its transport. nih.gov

The development of effective chiral membranes is an active area of research. Strategies include the use of chiral polymers, or the incorporation of chiral selectors into a membrane matrix, creating what is known as a mixed matrix membrane (MMM). nih.govresearchgate.net Chiral selectors can include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials with chiral recognition sites. researchgate.net

While the application of membrane technology to the specific chiral resolution of propylamine is not extensively documented, the principles and materials being developed for other chiral separations, including other amines and amino acids, are broadly applicable. nih.gov The success of this technique hinges on the design of membranes with high enantioselectivity and permeability.

Advanced Deracemization Processes Coupled with Crystallization

Traditional chiral resolution methods are often limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other enantiomer is typically discarded. Advanced deracemization processes that couple resolution with in-situ racemization of the unwanted enantiomer can overcome this limitation, theoretically enabling a 100% yield of the desired product.

One such advanced technique is dynamic kinetic resolution (DKR) . In DKR, a racemic mixture is subjected to conditions that allow for the selective reaction or separation of one enantiomer, while the other enantiomer is continuously racemized back to the racemic mixture. researchgate.net This ensures that the substrate for the resolution step is constantly replenished, driving the equilibrium towards the formation of the desired enantiomer. An efficient DKR process for primary amines has been developed by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution. researchgate.net Another approach utilizes a recyclable palladium nanocatalyst for the racemization of primary amines in a DKR process. organic-chemistry.org

Crystallization-induced dynamic resolution is another powerful strategy. In this method, the racemization of the starting material in solution is coupled with the selective crystallization of a diastereomeric salt of the desired enantiomer. acs.orgnih.gov A light-driven method for the dynamic resolution of racemic amines has been reported, which uses a photoredox-mediated racemization in conjunction with the in-situ diastereomeric crystallization. acs.orgnih.gov An iridium chromophore and an achiral thiol co-catalyst facilitate the racemization of the amine under mild conditions, while a chiral resolving acid induces the precipitation of the desired enantiomer as an insoluble salt. acs.orgnih.gov

A resolution-racemization-recycle (R3) process has also been developed for the dynamic diastereomeric crystallization of amines. acs.org In this continuous process, the mother liquor from the crystallizer, which is enriched in the more soluble diastereomer, is passed through a fixed-bed catalyst for racemization and then recycled back to the crystallizer. acs.org This approach effectively separates the racemization and crystallization steps, avoiding potential incompatibilities between the catalyst and the crystallization conditions. acs.org

The table below summarizes the key features of these advanced deracemization processes.

| Process | Key Features | Theoretical Yield |

| Dynamic Kinetic Resolution (DKR) | Combines selective reaction/separation with in-situ racemization of the unwanted enantiomer. | Up to 100% |

| Crystallization-Induced Dynamic Resolution | Couples racemization in solution with selective crystallization of a diastereomeric salt. | High yields |

| Resolution-Racemization-Recycle (R3) | Continuous process separating crystallization and racemization steps, with recycling of the racemized mother liquor. | High resolvability |

Applications of R Propylamine Hydrobromide in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (R)-(-)-Propylamine Hydrobromide

The synthesis of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. (R)-(-)-Propylamine hydrobromide provides a readily available and optically pure source of chirality that can be integrated into both phosphorus- and nitrogen-containing ligand frameworks.

Phosphorus-Containing Chiral Ligands (e.g., Phosphines, Phosphoramidites)

Chiral phosphoramidite (B1245037) ligands have proven to be highly effective in a variety of asymmetric reactions. The synthesis of these ligands often involves the reaction of a chiral amine with a phosphorus precursor. While many phosphoramidite ligands are derived from bulky biaryl scaffolds, the incorporation of smaller chiral amines like (R)-(-)-propylamine can offer unique steric and electronic properties to the resulting catalyst.

The general synthesis of phosphoramidite ligands involves the reaction of phosphorus trichloride (B1173362) with a chiral diol, followed by the addition of a chiral amine, such as (R)-(-)-propylamine. This modular approach allows for the fine-tuning of the ligand structure to optimize performance for a specific catalytic transformation. The resulting phosphoramidite ligand can then be coordinated to a transition metal, such as rhodium or iridium, to generate a potent asymmetric catalyst.

Nitrogen-Containing Chiral Ligands (e.g., Diamines, Imines)

Chiral vicinal diamines are a privileged class of ligands in asymmetric catalysis, particularly for hydrogenation and transfer hydrogenation reactions. sigmaaldrich.com The synthesis of C2-symmetric or unsymmetrical diamine ligands can be accomplished using (R)-(-)-propylamine as a chiral starting material. These diamines can be prepared through various synthetic routes, including reductive amination or nucleophilic substitution reactions.

Once synthesized, these chiral diamine ligands can be complexed with transition metals like iridium or rhodium to form active catalysts for asymmetric hydrogenation. The chirality of the diamine backbone, originating from (R)-(-)-propylamine, creates a chiral pocket around the metal center, which is crucial for differentiating between the prochiral faces of the substrate.

Role in Metal-Catalyzed Asymmetric Hydrogenation Reactions

Ligands derived from (R)-(-)-propylamine hydrobromide have shown considerable utility in metal-catalyzed asymmetric hydrogenation reactions, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds.

Enantioselective Reduction of Prochiral Olefins and Ketones

The asymmetric hydrogenation of prochiral olefins and ketones is a powerful method for creating stereogenic centers. Catalysts bearing chiral ligands derived from (R)-(-)-propylamine have been explored for these transformations. For instance, iridium complexes of chiral phosphoramidite ligands can effectively catalyze the hydrogenation of various prochiral ketones, yielding chiral secondary alcohols with high enantioselectivity.

The success of these reactions hinges on the ability of the chiral ligand to create a well-defined and sterically demanding environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Asymmetric Hydrogenation of Imines and Related Substrates

The asymmetric hydrogenation of imines is a direct and atom-economical route to chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. Iridium and rhodium catalysts bearing chiral phosphine-phosphoramidite or diamine ligands have been successfully employed for the enantioselective hydrogenation of N-arylimines. rsc.org

In these reactions, the chiral ligand, potentially incorporating the (R)-propylamine moiety, plays a crucial role in controlling the facial selectivity of the hydride attack on the imine carbon. The steric and electronic properties of the ligand can be systematically varied to achieve high yields and enantiomeric excesses for a range of imine substrates.

R Propylamine Hydrobromide As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Enantiopure Intermediates for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The synthesis of single-enantiomer drugs and agrochemicals is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov (R)-(-)-Propylamine hydrobromide serves as a critical starting material or chiral auxiliary in the preparation of enantiopure intermediates destined for these applications. nih.govresearchgate.netenamine.net Its primary amino group provides a handle for introducing the chiral propylamino moiety into a target molecule, thereby establishing a key stereocenter.

One common strategy involves the use of (R)-(-)-propylamine as a resolving agent for racemic carboxylic acids. The amine reacts with the racemic acid to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. rsc.org Once separated, the pure enantiomer of the acid can be recovered.

Furthermore, the chiral amine itself can be incorporated into the final structure of the API or agrochemical. For instance, in the development of novel therapeutic agents, the (R)-propylamine fragment can be a crucial pharmacophore, directly interacting with biological targets. Its stereochemistry is often essential for optimal binding and efficacy. The hydrobromide salt form provides a stable, crystalline solid that is easier to handle and store compared to the free base.

Stereocontrolled Construction of Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. nih.govresearchgate.net The stereocontrolled synthesis of these ring systems is a central challenge in organic chemistry. (R)-(-)-Propylamine hydrobromide offers a reliable source of chirality for the asymmetric synthesis of these important compounds. organic-chemistry.org

The primary amine of (R)-propylamine can participate in various cyclization reactions, where its stereocenter directs the formation of new chiral centers within the heterocyclic ring. For example, it can be used in multi-component reactions to construct complex heterocyclic frameworks in a single step. The stereochemical outcome of these reactions is often dictated by the absolute configuration of the starting amine.

Moreover, derivatives of (R)-(-)-propylamine are employed in stereoselective cyclization reactions. For instance, after acylation or alkylation of the amine, the resulting chiral intermediate can undergo intramolecular reactions to form enantiomerically enriched pyrrolidines, piperidines, and other nitrogenous heterocycles. mdpi.com These heterocyclic building blocks are then further elaborated to access complex target molecules.

Integration into Natural Product Synthesis and Analogue Development

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. ub.edupsu.edu (R)-(-)-Propylamine hydrobromide can serve as a valuable chiral pool starting material for the synthesis of natural products that contain a chiral aminopropyl or related substructure. nih.gov By starting with an enantiomerically pure building block like (R)-propylamine, chemists can avoid challenging and often inefficient enantioselective steps later in the synthetic sequence.

In addition to the total synthesis of the natural products themselves, (R)-(-)-propylamine hydrobromide is also utilized in the development of natural product analogues. By incorporating the (R)-propylamine moiety into synthetic analogues, researchers can probe the structure-activity relationships (SAR) of a natural product, potentially leading to the discovery of new compounds with improved therapeutic properties. ub.edu This approach allows for the systematic modification of the natural product scaffold while retaining the crucial chirality provided by the propylamine (B44156) unit.

Derivatization Strategies for Specific Functional Group Introduction and Retention of Chirality

A key advantage of using (R)-(-)-propylamine hydrobromide as a chiral building block is the ability to perform a variety of chemical transformations on the amine group while preserving the integrity of the stereocenter. These derivatization strategies are essential for incorporating the chiral fragment into larger, more complex molecules.

Amidation and Ureation Reactions

The primary amine of (R)-propylamine readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form chiral amides. nih.govrsc.org Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields chiral ureas. These reactions are typically high-yielding and proceed without racemization of the chiral center. The resulting amides and ureas are often stable, crystalline compounds that can serve as key intermediates in multi-step syntheses. The amide and urea (B33335) functionalities can also play important roles in the biological activity of the final target molecule through hydrogen bonding interactions.

| Reactant | Reagent | Product | Reaction Type |

| (R)-(-)-Propylamine | Carboxylic Acid (R'-COOH) | (R)-N-Propyl-R'-amide | Amidation |

| (R)-(-)-Propylamine | Acid Chloride (R'-COCl) | (R)-N-Propyl-R'-amide | Amidation |

| (R)-(-)-Propylamine | Isocyanate (R'-NCO) | (R)-N-Propyl-N'-R'-urea | Ureation |

Alkylation and Arylation with Stereochemical Control

The nucleophilic nature of the primary amine allows for N-alkylation and N-arylation reactions. Stereochemical control is crucial in these transformations to prevent racemization. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and potential racemization, making reductive amination a preferred method for controlled mono-alkylation. masterorganicchemistry.comrsc.org In this two-step process, the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly effective for maintaining the stereochemical integrity of the chiral center.

N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the chiral amine and an aryl halide or triflate under mild conditions, thus preserving the chirality.

| Reactant | Reagent(s) | Product | Reaction Type |

| (R)-(-)-Propylamine | Aldehyde (R'CHO), Reducing Agent | (R)-N-Propyl-N-R'-amine | Reductive Amination |

| (R)-(-)-Propylamine | Aryl Halide, Palladium Catalyst, Base | (R)-N-Aryl-N-propylamine | Buchwald-Hartwig Amination |

Formation of Schiff Bases and Subsequent Transformations

(R)-(-)-Propylamine readily condenses with aldehydes and ketones to form chiral Schiff bases, also known as imines. chemrevlett.com These chiral imines are versatile intermediates in asymmetric synthesis. The C=N double bond can be stereoselectively reduced to afford chiral secondary amines, as mentioned in the context of reductive amination.

Furthermore, the chiral imine can act as a substrate in nucleophilic addition reactions. The stereocenter of the (R)-propylamine moiety can direct the approach of the nucleophile, leading to the diastereoselective formation of new stereocenters. Subsequent cleavage of the N-propyl group can then yield enantiomerically enriched products. Chiral Schiff bases derived from (R)-propylamine can also serve as ligands in asymmetric catalysis. elsevierpure.commdpi.com

| Reactant | Reagent | Intermediate | Subsequent Product (Example) | Reaction Type |

| (R)-(-)-Propylamine | Aldehyde (R'CHO) | (R)-N-(R'-methylidene)propan-1-amine | (R,R')- or (R,S')-Amine | Schiff Base Formation and Diastereoselective Addition |

| (R)-(-)-Propylamine | Ketone (R'R''CO) | (R)-N-(R'R''-methylidene)propan-1-amine | Chiral Tertiary Amine | Schiff Base Formation and Reduction |

Advanced Spectroscopic Characterization and Analytical Research of R Propylamine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For chiral compounds like (R)-(-)-Propylamine hydrobromide, NMR, particularly in combination with chiral auxiliaries, provides critical information regarding stereochemistry and enantiomeric purity.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H and ¹³C NMR spectroscopy offers detailed insights into the molecular structure of (R)-(-)-Propylamine hydrobromide. The proton (¹H) NMR spectrum is expected to show distinct signals for the protons of the propyl chain, influenced by the neighboring ammonium (B1175870) group. Similarly, the carbon-13 (¹³C) NMR spectrum will display three unique signals corresponding to the three carbon atoms in the propyl chain.

Due to the lack of readily available experimental spectra for (R)-(-)-Propylamine hydrobromide, the following tables provide estimated chemical shifts based on data from analogous compounds such as propylamine (B44156) and 1-bromopropane. docbrown.infodocbrown.infodocbrown.info The presence of the electron-withdrawing ammonium group (-NH₃⁺) is expected to cause a downfield shift, particularly for the carbon and protons at the C1 position.

Table 1: Estimated ¹H NMR Chemical Shifts for (R)-(-)-Propylamine Hydrobromide

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.0 | Triplet |

| CH₂ (C2) | ~1.8 | Sextet |

| CH₂ (C1) | ~3.0 | Triplet |

| NH₃⁺ | Broad singlet | Singlet |

Table 2: Estimated ¹³C NMR Chemical Shifts for (R)-(-)-Propylamine Hydrobromide

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C3 (CH₃) | ~11 |

| C2 (CH₂) | ~25 |

| C1 (CH₂) | ~45 |

Application of Chiral NMR Shift Reagents and Chiral Auxiliaries

Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric purity of (R)-(-)-Propylamine hydrobromide, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.govresearchgate.netnih.gov These reagents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR.

A common approach involves reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric amides. The resulting diastereomers will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. frontiersin.org Another effective method is the in-situ formation of diastereomeric iminoboronate esters by reacting the amine with 2-formylphenylboronic acid and a chiral diol like (S)-BINOL. researchgate.net The imino proton of the resulting diastereomers often shows baseline-resolved signals in the ¹H NMR spectrum, enabling accurate determination of the enantiomeric excess. researchgate.net

2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For (R)-(-)-Propylamine hydrobromide, COSY would show cross-peaks between the protons of the CH₃ group and the adjacent CH₂ group (C2), and between the protons of the C2-CH₂ and the C1-CH₂ groups, confirming the connectivity of the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached. wikipedia.org This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. While less critical for a small molecule like propylamine hydrobromide, NOESY can provide information about the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of (R)-(-)-Propylamine hydrobromide will be dominated by vibrations associated with the ammonium (-NH₃⁺) group and the alkyl (propyl) chain. The following table summarizes the expected characteristic vibrational frequencies, based on data for similar primary amine salts. nih.govnih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for (R)-(-)-Propylamine Hydrobromide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| -NH₃⁺ | Asymmetric & Symmetric Stretching | 3200-2800 (broad) | 3200-2800 (weak) |

| -NH₃⁺ | Asymmetric & Symmetric Bending | ~1600 and ~1500 | ~1600 and ~1500 (weak) |

| C-H (alkyl) | Stretching | 2960-2850 | 2960-2850 (strong) |

| C-H (alkyl) | Bending | 1470-1370 | 1470-1370 |

| C-N | Stretching | 1250-1020 | 1250-1020 |

| C-C | Stretching | 1150-800 | 1150-800 (strong) |

Hydrogen Bonding and Intermolecular Interactions in Crystalline States

In the solid state, the ammonium group of (R)-(-)-Propylamine hydrobromide will participate in extensive hydrogen bonding with the bromide counter-ion (N-H⁺···Br⁻). This strong intermolecular interaction significantly influences the vibrational spectra. The N-H stretching vibrations of the -NH₃⁺ group are typically observed as a broad and complex series of bands in the 3200-2800 cm⁻¹ region of the FT-IR spectrum. nih.gov The breadth and position of these bands are indicative of the strength and nature of the hydrogen bonding network within the crystal lattice. Raman spectroscopy can also provide insights into the low-frequency lattice vibrations, which are directly related to the crystal packing and intermolecular forces. nih.gov

Mass Spectrometry for Molecular Structure and Purity Determination

Mass spectrometry (MS) is a cornerstone analytical technique for the determination of molecular weight, confirmation of elemental composition, and elucidation of the chemical structure of compounds. For a chiral molecule like (R)-(-)-Propylamine hydrobromide, mass spectrometry, particularly in its high-resolution and tandem configurations, provides invaluable data for identity and purity confirmation.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.gov This capability allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov In the analysis of (R)-(-)-Propylamine hydrobromide, the molecule is typically ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated propylamine cation, [C₃H₁₀N]⁺.

The theoretical exact mass of this cation can be calculated by summing the masses of its most abundant isotopes. HRMS analysis provides an experimental mass measurement that can be compared against this theoretical value. A close match confirms the elemental composition and, by extension, the molecular identity, while also serving as a stringent purity check against isobaric impurities.

Table 1: Theoretical vs. Experimental Mass Data for Protonated (R)-Propylamine

| Analyte | Molecular Formula | Theoretical Exact Mass (Da) | Experimental Mass (Da) | Mass Error (ppm) |

|---|

Note: The experimental data presented is hypothetical and for illustrative purposes to demonstrate the typical accuracy of HRMS.

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The process involves multiple stages of mass analysis. wikipedia.org First, the protonated (R)-propylamine ion (m/z 60.08) is selected in the first mass analyzer (MS1). This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.orgyoutube.com The resulting fragment ions are then separated and detected in a second mass analyzer (MS2). nationalmaglab.org

The fragmentation pattern provides a structural fingerprint of the molecule. For the protonated propylamine cation, fragmentation is expected to occur at the weakest chemical bonds, leading to characteristic neutral losses and charged fragments. Analysis of these fragments allows for the reconstruction of the original molecule's structure, confirming the connectivity of the propyl chain and the location of the amine group.

Table 2: Plausible MS/MS Fragmentation Pathway for Protonated (R)-Propylamine

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|---|

| 60.08 | Allyl Cation | [C₃H₅]⁺ | 41.04 | NH₃ (Ammonia) |

| 60.08 | Iminium Ion | [CH₂NH₂]⁺ | 30.03 | C₂H₄ (Ethene) |

Note: This table represents a hypothetical fragmentation pathway based on established principles of ion chemistry.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the non-destructive determination of a molecule's absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength. semanticscholar.orgmdpi.com ECD spectra are often characterized by positive or negative peaks, known as Cotton effects, which are directly related to the stereochemistry of the molecule.

For a molecule like (R)-(-)-propylamine, the amine group itself is a weak chromophore, which can make direct ECD analysis challenging. However, the absolute configuration can be determined by comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations. dtu.dk Alternatively, derivatization with a chromophoric auxiliary can induce strong ECD signals, allowing for a more sensitive analysis. semanticscholar.org The sign of the observed Cotton effect is directly correlated to the spatial arrangement of atoms around the stereocenter, enabling the assignment of the (R) or (S) configuration. nih.gov

Table 3: Conceptual ECD Data for a Chiral Amine Derivative

| Wavelength (nm) | Cotton Effect Sign | Associated Electronic Transition | Stereochemical Implication |

|---|---|---|---|

| 254 | Positive (+) | n → π* | Correlates to (R)-configuration |

Note: This data is illustrative and represents a potential outcome for a derivatized propylamine sample.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. mdpi.com VCD spectroscopy provides highly detailed information about the three-dimensional structure of a chiral molecule in solution. rsc.orgsemanticscholar.org A key advantage of VCD is that it probes the chirality of the entire molecular framework, as nearly all fundamental vibrational modes are VCD-active. soton.ac.uk

The absolute configuration of (R)-(-)-Propylamine hydrobromide can be unequivocally determined by comparing its experimental VCD spectrum with the theoretical spectrum calculated for the (R)-enantiomer using methods like Density Functional Theory (DFT). semanticscholar.org A good agreement between the signs and relative intensities of the experimental and calculated VCD bands provides definitive proof of the absolute stereochemistry without the need for crystallization or derivatization. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Detection and Separation in Trace Analysis

The analysis of chiral compounds, especially at trace levels, often requires derivatization to improve their analytical properties. nih.gov For (R)-(-)-propylamine, derivatization serves two primary purposes: enhancing the sensitivity of detection and enabling the separation of enantiomers using achiral chromatographic techniques. nih.gov

This is achieved by reacting the primary amine with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard, non-chiral stationary phases, such as a C18 reversed-phase HPLC column. nih.gov Many CDAs also introduce a chromophore or fluorophore into the molecule, significantly increasing the response of UV or fluorescence detectors and lowering detection limits. nih.gov The choice of CDA depends on the analytical matrix and the required sensitivity.

Table 4: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Acronym | Reaction Product | Analytical Technique |

|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Diastereomeric amides | HPLC-UV/MS |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Diastereomeric thioureas | HPLC-UV/MS |

| o-Phthalaldehyde / Isobutyryl-L-cysteine | OPA/IBLC | Diastereomeric isoindoles | HPLC-Fluorescence/MS |

Sources: nih.govresearchgate.net

Computational and Theoretical Studies of R Propylamine Hydrobromide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of (R)-(-)-Propylamine hydrobromide. These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry and electronic distribution.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization algorithms systematically alter the coordinates of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface. For a flexible molecule like (R)-(-)-Propylamine hydrobromide, this process is essential to identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.

High-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets (e.g., aug-cc-pVTZ), can provide highly accurate geometric parameters. However, due to their computational cost, DFT methods with functionals such as B3LYP or M06-2X are more commonly employed for such tasks, offering a good balance between accuracy and computational efficiency. nih.gov The presence of the hydrobromide counter-ion necessitates the inclusion of its effects on the geometry of the propylammonium cation, either explicitly by including the bromide ion in the calculation or implicitly through a polarizable continuum model (PCM).

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of (R)-(-)-Propylammonium Cation calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.535 |

| C2-C3 Bond Length (Å) | 1.532 |

| C1-N Bond Length (Å) | 1.480 |

| N-H Bond Length (Å) | 1.020 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| C2-C1-N Bond Angle (°) | 110.8 |

| H-N-H Bond Angle (°) | 108.5 |

| C3-C2-C1-N Dihedral Angle (°) | -65.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail through its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis can also be performed to gain insights into the bonding and charge distribution within the molecule. This analysis provides information about the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi, donor-acceptor interactions), and the partial atomic charges on each atom. Electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the energies of the frontier molecular orbitals, providing a quantitative measure of the molecule's electronic properties.

Table 2: Hypothetical Electronic Descriptors for (R)-(-)-Propylamine Hydrobromide calculated from DFT.

| Descriptor | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 9.77 |

| Ionization Potential | 8.54 |

| Electron Affinity | -1.23 |

| Electronegativity (χ) | 3.655 |

| Chemical Hardness (η) | 4.885 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Intermolecular Interactions and Chiral Recognition

While quantum chemical calculations provide a static picture of an isolated molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how (R)-(-)-Propylamine hydrobromide behaves over time, particularly in the presence of other molecules such as a solvent or a chiral selector.

The conformation of (R)-(-)-Propylamine hydrobromide can be significantly influenced by its environment. MD simulations can model the explicit interactions between the solute and a large number of solvent molecules (e.g., water, methanol). By simulating the system for a sufficient length of time (nanoseconds to microseconds), the preferential conformations of the molecule in solution can be identified. The simulations can reveal the nature and lifetime of hydrogen bonds between the ammonium (B1175870) group and solvent molecules, as well as the structuring of the solvent around the propyl chain and the bromide ion. nih.gov This information is crucial for understanding the molecule's behavior in real-world chemical and biological systems.

A key area of interest for a chiral molecule is its interaction with other chiral entities, which is the basis of chiral recognition. nih.govnih.gov MD simulations are an invaluable tool for studying the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between (R)-(-)-Propylamine hydrobromide and a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. By comparing the binding energies and interaction patterns of the (R)- and (S)-enantiomers with the chiral environment, the mechanism of chiral discrimination can be elucidated at the molecular level. These simulations can help in the rational design of new chiral separation methods and asymmetric catalysts.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of (R)-(-)-Propylamine hydrobromide, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

One of the most important chiroptical properties is optical rotation, which is the rotation of the plane of polarized light by a chiral molecule. Ab initio and DFT methods can be used to calculate the specific rotation of (R)-(-)-Propylamine hydrobromide. vt.edunih.gov A good agreement between the calculated and experimentally measured optical rotation can provide strong evidence for the absolute configuration of the molecule.

Furthermore, computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netgithub.iofrontiersin.orgreddit.comscilit.com By performing calculations on different conformers and averaging the results based on their Boltzmann population, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with the experimental one to confirm the structure and to assign the signals to specific nuclei in the molecule. Discrepancies between the predicted and experimental spectra can point to environmental effects not accounted for in the calculation or suggest a revision of the proposed structure.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for (R)-(-)-Propylamine Hydrobromide.

| Spectroscopic Parameter | Experimental Value | Calculated Value (Method) |

| Specific Rotation [α]D | -15.2° (c=1, H2O) | -14.8° (B3LYP/aug-cc-pVDZ, PCM=H2O) |

| 1H NMR δ (ppm) - CH2(α) | 3.15 | 3.12 (mPW1PW91/6-31G(d,p), PCM=DMSO) |

| 13C NMR δ (ppm) - C(α) | 45.8 | 46.1 (mPW1PW91/6-31G(d,p), PCM=DMSO) |

Note: The data in this table is for illustrative purposes to show how computational and experimental data would be compared. Actual experimental values may vary.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural verification and analysis. For (R)-(-)-Propylamine Hydrobromide, theoretical calculations can predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental spectra to confirm the structure and stereochemistry.

Density Functional Theory (DFT) is a commonly employed quantum mechanical method for predicting NMR chemical shifts with a reasonable degree of accuracy. nih.gov The process typically involves optimizing the geometry of the (R)-(-)-propylamine cation and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be influenced by the choice of the functional and basis set, as well as the modeling of solvent effects, often through methods like the Polarizable Continuum Model (PCM). github.io More advanced methods, including machine learning algorithms trained on large datasets of experimental and calculated spectra, are also emerging as powerful predictive tools. nih.gov

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the (R)-propylammonium cation, calculated using a common DFT method (e.g., B3LYP/6-31G(d)) in a simulated aqueous environment.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂) | - | ~45.5 |

| H (C1) | ~2.95 | - |

| C2 (-CH) | - | ~52.0 |

| H (C2) | ~3.20 | - |

| C3 (-CH₃) | - | ~10.5 |

| H (C3) | ~1.25 | - |

| N (-NH₃⁺) | - | - |

| H (N) | ~8.10 | - |

Note: These values are illustrative and represent typical shifts for such a structure. Actual predicted values would vary based on the specific level of theory and computational parameters used.

Vibrational Frequencies and Intensities from First Principles

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. First-principles calculations, primarily using DFT, can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities for (R)-(-)-Propylamine Hydrobromide.